molecular formula C17H21F3N2OS B2489523 1-(Thiolan-3-yl)-4-[2-(trifluoromethyl)benzoyl]-1,4-diazepane CAS No. 2319806-96-5

1-(Thiolan-3-yl)-4-[2-(trifluoromethyl)benzoyl]-1,4-diazepane

Cat. No.: B2489523
CAS No.: 2319806-96-5
M. Wt: 358.42
InChI Key: RIYVNLSIVHUHMW-UHFFFAOYSA-N
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Description

1-(Thiolan-3-yl)-4-[2-(trifluoromethyl)benzoyl]-1,4-diazepane is a compound that has garnered interest due to its unique chemical structure and potential applications in various fields. The presence of the trifluoromethyl group, known for its electron-withdrawing properties, and the diazepane ring, which is a seven-membered heterocyclic structure, contribute to its distinct chemical behavior and potential utility in pharmaceuticals and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Thiolan-3-yl)-4-[2-(trifluoromethyl)benzoyl]-1,4-diazepane typically involves multiple steps, starting with the preparation of the thiolan-3-yl and 2-(trifluoromethyl)benzoyl intermediates. These intermediates are then coupled under specific conditions to form the final compound. Common reagents used in these reactions include trifluoromethylating agents such as CF3SO2Na and catalysts like palladium(II) chloride .

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability, ensuring high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

1-(Thiolan-3-yl)-4-[2-(trifluoromethyl)benzoyl]-1,4-diazepane can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

1-(Thiolan-3-yl)-4-[2-(trifluoromethyl)benzoyl]-1,4-diazepane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(Thiolan-3-yl)-4-[2-(trifluoromethyl)benzoyl]-1,4-diazepane involves its interaction with molecular targets through its trifluoromethyl and diazepane groups. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, while the diazepane ring can provide structural stability and specificity .

Comparison with Similar Compounds

Similar Compounds

Properties

IUPAC Name

[4-(thiolan-3-yl)-1,4-diazepan-1-yl]-[2-(trifluoromethyl)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21F3N2OS/c18-17(19,20)15-5-2-1-4-14(15)16(23)22-8-3-7-21(9-10-22)13-6-11-24-12-13/h1-2,4-5,13H,3,6-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIYVNLSIVHUHMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN(C1)C(=O)C2=CC=CC=C2C(F)(F)F)C3CCSC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21F3N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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